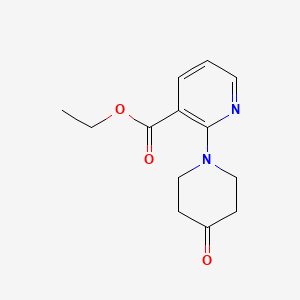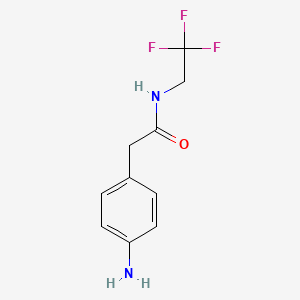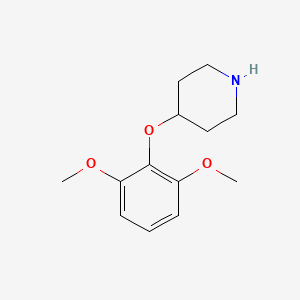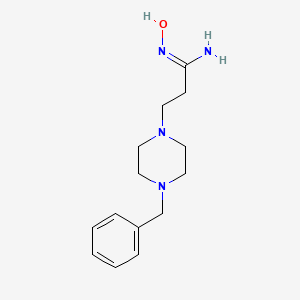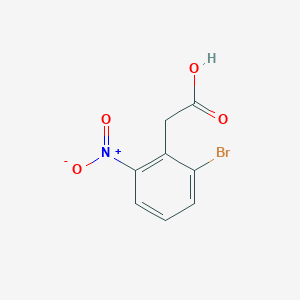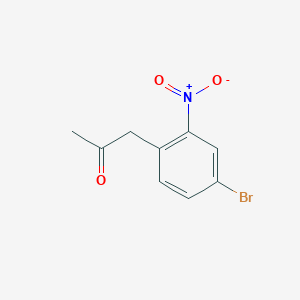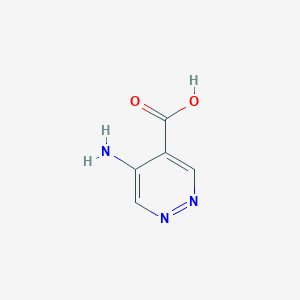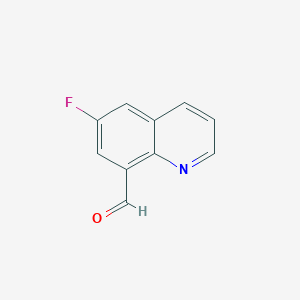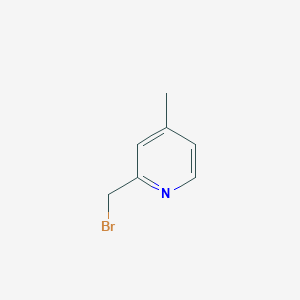
2-(溴甲基)-4-甲基吡啶
描述
2-(Bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and a methyl group attached to the fourth position of the pyridine ring
科学研究应用
2-(Bromomethyl)-4-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Bromomethyl compounds are known to interact with various proteins and enzymes in the body . For instance, some bromomethyl compounds are known to modulate the activity of Cereblon (CRBN), a protein targeted by a class of immunomodulatory drugs .
Mode of Action
For instance, in the case of Cereblon modulators, they inhibit the production of certain cytokines, co-stimulate T cells and NK cells, and increase the production of interferon gamma and interleukin 2 .
Biochemical Pathways
Bromomethyl compounds can influence various biochemical pathways depending on their specific targets . For instance, Cereblon modulators can affect the TNF, IL-6, VEGF, NF-kB pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Bromomethyl compounds can have various effects depending on their specific targets and modes of action . For instance, bromomethyl compounds can cause the formation of a cyclic halonium ion intermediate, leading to the addition of halogen via an anti-addition mechanism .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-4-methylpyridine can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific biological environment within the body . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at reflux temperature. The bromination occurs selectively at the methyl group, resulting in the formation of 2-(Bromomethyl)-4-methylpyridine .
Industrial Production Methods: On an industrial scale, the production of 2-(Bromomethyl)-4-methylpyridine can be achieved through continuous flow processes that ensure efficient bromination and high yields. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction of the bromomethyl group can yield 4-methylpyridine or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation results in pyridine N-oxides.
- Reduction produces reduced pyridine derivatives.
相似化合物的比较
2-(Chloromethyl)-4-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the bromomethyl group.
Uniqueness: 2-(Bromomethyl)-4-methylpyridine is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. The bromomethyl group is more reactive than the chloromethyl group, making it a preferred choice in certain nucleophilic substitution reactions.
属性
IUPAC Name |
2-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCOXQVCBNPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619229 | |
| Record name | 2-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-29-4 | |
| Record name | 2-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

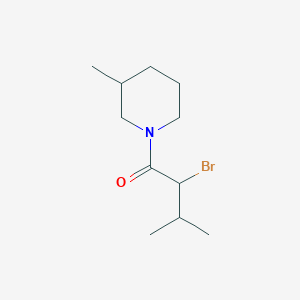
![2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1291242.png)

